Isosilybin A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

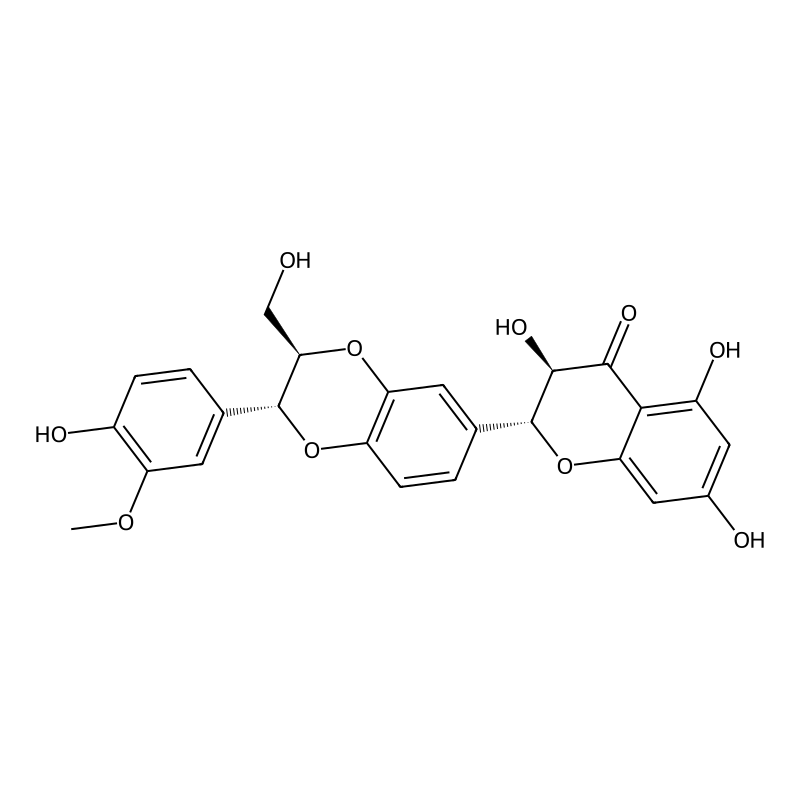

Isosilybin A absolute configuration (2R 3R 7″R 8″R)

The definitive determination of Isosilybin A's stereochemistry was achieved by analyzing a heavy atom derivative, which allows for unambiguous assignment of absolute configuration via X-ray crystallography [1].

- Key Experiment: this compound was reacted with 4-bromobenzoyl chloride to produce a derivative (7-(4-bromobenzoyl)this compound) suitable for X-ray analysis [1].

- Crystallographic Data:

- Space group: P2₁2₁2₁

- Flack parameter: 0.02(1) - This value close to zero strongly confirms the correct assignment of the absolute configuration [1].

- Supporting Evidence: Earlier studies used Electronic Circular Dichroism (ECD) to determine the configuration at C-2 and C-3 by comparing them to known dihydroflavonols. The relative configuration of the phenylpropanoid moiety (C-7″ and C-8″) was then correlated to this established flavonoid portion [1].

Detailed Experimental Protocol

For researchers seeking to replicate or understand the methodology, the core experimental steps from the cited study are summarized below.

| Step | Description | Key Details |

|---|---|---|

| 1. Derivatization | React this compound with 4-bromobenzoyl chloride. | Reaction selectively esterified the C-7 phenolic hydroxyl group, not the C-9″ primary alcohol as initially hypothesized [1]. |

| 2. Purification & Crystallization | Purify the product and grow crystals for analysis. | Derivative purified and crystallized via slow evaporation in methanol [1]. |

| 3. X-ray Data Collection | Collect diffraction data. | Data collected at 193 K using Mo Kα radiation [1]. |

| 4. Structure Solution & Refinement | Solve and refine the crystal structure. | Structure solved using direct methods (SHELXTL). Absolute configuration confirmed via Flack parameter [1]. |

Visualization of the Configuration Workflow

The following diagram illustrates the logical workflow and relationship between the different methods used to establish the absolute configuration of this compound.

Importance of Stereochemistry and Separation

The precise stereochemistry of this compound is not just a structural detail; it has direct implications for its biological activity and research.

- Distinguishing Between Diastereomers: this compound and its diastereomer, Isosilybin B, have very similar NMR spectra, making them difficult to distinguish by that method alone [2]. The most reliable technique for their separation and analysis is reversed-phase HPLC, where they show significantly different retention times [2].

- Biological Relevance: The chirality of flavonolignans like this compound is critical for their function. In biological systems, they act not as general antioxidants but as specific ligands for cellular targets, following a "lock-and-key" model where the 3D structure, dictated by absolute configuration, is essential [3].

References

Molecular Structure and Stereochemistry of Isosilybin A

Isosilybin A is one of the diastereoisomeric flavonolignans found in silymarin, an extract from milk thistle (Silybum marianum) seeds [1] [2]. Its complete stereochemistry has been unambiguously determined as 2R, 3R, 7'R, 8'R [3].

The table below summarizes the key structural characteristics of this compound:

| Characteristic | Description |

|---|---|

| Molecular Formula | C₂₅H₂₂O₁₀ [1] |

| Core Structure | Flavonolignan skeleton [1] [2] |

| Stereochemistry | 2R, 3R, 7'R, 8'R [3] |

| Key Structural Feature | Contains a 1,4-dioxane ring system, critical for biological activity [1] |

Analytical Challenges and Advanced Techniques

The 1H and 13C NMR spectra of this compound are nearly identical to those of its diastereoisomers (Silybin A, Silybin B, and Isosilybin B), making identification by simple signal inspection very difficult [1] [3].

- Separation Requirement: Pure this compound for NMR analysis typically requires separation using techniques like sequential silica gel column chromatography and preparative reversed-phase HPLC [1] [3].

- Distinguishing Features: The trans conformation of H-2, H-3, and H-7′–H-8′ can be confirmed from observed coupling constants (e.g., 11.4 and 8.1 Hz for Silybin A) [1]. A significant difference in optical rotation ([α]D +48.15° for this compound) also helps distinguish it from other isomers like Isosilybin B ([α]D -23.55°) [1].

Advanced NMR analysis methods like Quantum Mechanical Spectral Analysis (QMSA) can significantly enhance the analysis of complex spin systems found in molecules like this compound [4]. This digital platform uses quantum mechanics to fit a calculated spectrum to experimental data, deconvoluting overlapped signals and providing accurate NMR parameters, even in the presence of high-order effects [4].

Experimental Workflow for Analysis

The following diagram outlines a general experimental workflow for the separation and NMR analysis of this compound based on the methodologies described in the literature.

Key Methodological Notes

- Quantitative NMR (qNMR): qNMR is a powerful technique for the simultaneous qualification and quantification of compounds in complex mixtures like plant extracts without the need for identical reference standards [5] [6]. One study used DMSO-d₆ as the solvent and its residual proton signal for quantifying taxifolin and major silymarin flavonolignans [6].

- Separation Techniques: The isolation of pure this compound is challenging due to its structural similarity to other flavonolignans. The primary methods involve a multi-step process of chromatography [3] [7]. More recent advances, such as optimized UHPLC-MS/MS methods, have been developed for the precise quantification of this compound and other constituents in silymarin extracts [7].

References

- 1. Isosilybin - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. Looking beyond silybin: the importance of other silymarin ... [frontiersin.org]

- 3. Molecular structure and stereochemistry of silybin A ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A digital platform for automated analysis of 1H NMR data [aapsopen.springeropen.com]

- 5. Universal Quantitative NMR Analysis of Complex Natural ... [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative 1H NMR Spectroscopy Method for ... [mdpi.com]

- 7. Chemical Standardization of Milk Thistle (Silybum ... [pmc.ncbi.nlm.nih.gov]

Isosilybin A discovery and isolation from Silybum marianum

Historical Discovery and Structural Elucidation

The foundational work on isosilybin, which led to the identification of its constituents Isosilybin A and B, was published in 1979 by Arnone, Merlini, and Zanarotti [1]. Their research was pivotal in demonstrating that what was previously considered a single compound was, in fact, a mixture of diastereoisomers [1].

The structural and stereochemical details of these compounds were further refined through a combination of techniques, including:

- X-ray Crystallography: Used to determine the absolute configuration of this compound as

2R, 3R, 7'R, 8'R[2]. - NMR Spectroscopy: Revealed subtle differences between diastereoisomers, particularly in the configuration at the C-7' and C-8' positions [2].

- Optical Rotation Data: Provided critical evidence for assigning stereochemistry, with this compound and B showing significant differences in specific rotation (

[α]D +48.15°for this compound vs.-23.55°for Isosilybin B) [2].

The diagram below illustrates the stereochemical relationship between the key flavonolignans.

Figure: Stereochemical relationships between major silymarin flavonolignans. Silybin and Isosilybin are both 1:1 mixtures of diastereoisomers A and B.

Chemical Profile and Composition

The table below summarizes the key structural characteristics and typical abundance of this compound and related compounds in a standardized silymarin extract.

| Compound Name | Molecular Formula | Molecular Weight | Key Stereochemical Features | Relative Abundance in Silymarin |

|---|---|---|---|---|

| This compound | C25H22O10 | 482.44 g/mol | Configuration: 2R, 3R, 7'R, 8'R [2] |

~5% of total flavonolignans [3] |

| Isosilybin B | C25H22O10 | 482.44 g/mol | Configuration: 2R, 3R, 7'S, 8'S [2] |

~5% of total flavonolignans [3] |

| Silybin A | C25H22O10 | 482.44 g/mol | Trans conformation of H-2, H-3, H-7', H-8' [2] |

Part of the 40-60% silybin fraction [3] |

| Silybin B | C25H22O10 | 482.44 g/mol | Differs from Silybin A in configuration at C-7' and C-8' [2] | Part of the 40-60% silybin fraction [3] |

| Silychristin | C25H22O10 | 482.44 g/mol | Different regiochemistry (distinct connectivity of the coniferyl alcohol unit) [3] | 15-25% [3] |

Modern Isolation and Analytical Methods

Early isolation was hindered by the low natural abundance of isosilybin and the technical difficulty of separating diastereomers with very similar physical properties [3] [2]. Modern protocols leverage advanced chromatography and analytical techniques.

| Method Category | Specific Technique | Key Application in this compound Isolation & Analysis | Experimental Notes |

|---|---|---|---|

| Extraction | Maceration / Sequential Solvent Extraction | Initial extraction of dried, powdered seeds using solvents like methanol, acetone, or ethyl acetate [4]. | Efficiency depends on solvent polarity; yields are typically low [4]. |

| Preparative Chromatography | Sequential Silica Gel Column Chromatography | Initial fractionation of the crude silymarin extract to enrich flavonolignans [2]. | |

| Preparative Reversed-Phase (RP) HPLC | Critical for the final separation and purification of this compound from other flavonolignans and from Isosilybin B [2]. | ||

| Analytical Chromatography | Analytical RP-HPLC | Used for quality control, checking purity, and quantifying this compound in mixtures [2]. | Baseline resolution of all major flavonolignans is achievable [3]. |

| Capillary Electrophoresis | An alternative high-resolution method for separating and analyzing silymarin components [3]. | ||

| Structural Characterization | NMR Spectroscopy (1H, 13C) | Confirms molecular structure and stereochemistry. 1H NMR coupling constants confirm the trans conformation [2]. |

Spectra of diastereomers are highly similar, requiring careful analysis [2]. |

| X-ray Crystallography | Definitive method for determining absolute stereochemistry [2]. | ||

| Optical Rotation | Used to assign configuration by comparing specific rotation with known standards [2]. |

Pharmacological Potential and Research Applications

While much of the initial silymarin research focused on silybin, recent studies highlight that this compound and other understudied flavonolignans possess unique and potent biological activities [3].

- Dual Enzyme Inhibition: A 2025 study identified this compound as a dual inhibitor of human carbonic anhydrases VA (hCA VA) and VII (hCA VII), suggesting a potential novel mechanism for an anti-obesity strategy by reducing lipogenesis and mitigating oxidative stress [5].

- Selective Anticancer Activity: Research indicates that isosilybins (A and B) can selectively induce apoptosis and cause G1 arrest in prostate cancer cells, with a degree of tumor-specific targeting not consistently demonstrated by silybin [3].

- Comparative Bioactivity: In side-by-side assays, this compound has been shown to outperform silybin in several pharmacological models, including antiviral activity and the inhibition of NF-κB, a key regulator of inflammation [3].

References

- 1. Constituents of Silybum . Structure of marianum and... isosilybin [pubs.rsc.org]

- 2. Isosilybin - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. the importance of other silymarin flavonolignans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phytochemical analysis and antimicrobial activity of Silybum ... [amb-express.springeropen.com]

- 5. Dual inhibition of carbonic anhydrases VA and VII by silychristin and... [pubmed.ncbi.nlm.nih.gov]

Isosilybin A biosynthesis and biomimetic synthesis

An Overview of Isosilybin A and Its Significance

This compound is a flavonolignan and a primary active constituent of silymarin, an extract from the seeds of the milk thistle plant (Silybum marianum) [1]. Silymarin has been used for centuries as a hepatoprotectant and treatment for liver disorders [2]. Modern research has highlighted this compound's promising anti-prostate cancer efficacy, with studies showing it induces growth inhibition, G1 arrest, and apoptosis in prostate cancer cells by targeting the Akt-NF-κB-AR axis [2] [3]. Its IC50 in DU145 cells is 32 μM [3].

The structural complexity of this compound, characterized by a functionalized benzopyranone core linked to a benzodioxane unit with multiple stereocenters, has made its synthesis a challenging and attractive goal for synthetic chemists [2] [4] [1]. The following diagram illustrates the core structure and the key strategic bond disconnection for its biomimetic synthesis.

The core strategy involves a late-stage biomimetic cyclization of a chalcone precursor to form the benzopyranone ring of this compound.

Biosynthetic Pathway and Enzymatic Production

In nature, flavonolignans like this compound are believed to originate from the radical coupling of a flavanonol (such as taxifolin) and a phenylpropanoid unit (such as coniferyl alcohol) [5] [1]. This process is catalyzed by enzymes like ascorbate peroxidase (APX1).

Engineered Enzymatic Cascade for Production

To address the inefficiencies of plant extraction, an efficient enzymatic cascade for the production of silybin and isosilybin was engineered [5]. This route uses more affordable starting materials.

An engineered enzymatic cascade uses PsVAO and APX1 to convert eugenol and taxifolin into silybin and isosilybin.

Key Protocol Details [5]:

- Enzymes: Penicillium simplicissimum vanillyl alcohol oxidase (PsVAO) and milk thistle ascorbate peroxidase (APX1).

- Pathway: PsVAO first converts eugenol to coniferyl alcohol. APX1 then uses coniferyl alcohol and taxifolin with H₂O₂ as an electron acceptor to produce a radical coupling mixture containing silybin and isosilybin.

- Scale & Yield: Through cofactor (heme) enhancement and reaction optimization, the cascade achieved a production yield of 2.58 g L⁻¹ of silybin and isosilybin.

- Significance: This represents a pioneering bio-based route to generate silybin-based drugs, overcoming the limitations of plant extraction.

Biomimetic Chemical Synthesis Strategies

The chemical synthesis of this compound is built upon a biomimetic strategy that mimics the natural enzyme chalcone isomerase (CHI) [2]. The general approach involves first constructing a complex chalcone precursor containing the appropriate benzodioxane fragment, followed by a catalytic asymmetric cyclization to form the benzopyranone core.

Synthesis of the Benzodioxane Aldehyde Fragment

The synthesis of the enantiomerically pure benzodioxane aldehyde (3) is a multi-step process starting from vanillin (4) [2]. The table below summarizes the key steps and conditions.

Table 1: Key Steps in the Synthesis of the Benzodioxane Aldehyde Fragment [2]

| Step | Starting Material | Product | Key Reagents & Conditions | Purpose |

|---|

| 1 | Vanillin (4) | Cinnamate 5 | 1. Boc-protection 2. Horner–Wadsworth–Emmons olefination | Install alkene backbone and protect phenol. | | 2 | Cinnamate 5 | Triol 6 | 1. DIBAL-H reduction 2. Dihydroxylation with AD-mix β | Create chiral diol centers with high enantiomeric excess (ee). | | 3 | Triol 6 | Epoxide 7 | 1. Regioselective mesylation 2. Mild base treatment | Form enantioenriched epoxide (99:1 er). | | 4 | Epoxide 7 & Aldehyde 8 | Epoxy aldehyde 9 | Mitsunobu reaction (>20:1 dr) | Couple fragments and set stereochemistry. | | 5 | Epoxy aldehyde 9 | Aldehyde 3 | 1. Co(III)-catalyzed hydrolytic epoxide opening 2. TIPS protection 3. Pd(0) deallylation 4. Mitsunobu ring closure | Finalize the benzodioxane aldehyde precursor. |

Catalytic Asymmetric Biomimetic Cyclization

The core strategic step is the conversion of the linear chalcone (15 or 18) into the flavanone core of this compound. This is achieved via an organocatalytic, biomimetic cyclization.

Table 2: Optimization of the Biomimetic Chalcone Cyclization [2]

| Entry | Chalcone Substrate | Catalyst | Conditions | Result (dr) |

|---|---|---|---|---|

| 1 | Naringenin dimethyl ether 16 | Quinine | Toluene, 23 °C | Slow reaction, good stereoselectivity |

| 2 | Naringenin dimethyl ether 16 | Quinidine | Toluene, 23 °C | Slow reaction, good stereoselectivity |

| 5 | Naringenin dimethyl ether 16 | Catalyst E (Thiourea-Cinchona) | Toluene, 23 °C | <6 h, 85:15 dr (R) |

| 6 | Naringenin dimethyl ether 16 | Catalyst D (Thiourea-Cinchona) | Toluene, 23 °C | <6 h, 56:44 dr |

| 8 | Simplified analog 17 | Catalyst E | MeCN, 15 mol% | Maintained stereoselectivity |

| 10 | Fully elaborated 18 | Achiral thiourea C | MeCN, 30 mol% | 50:50 dr |

| 11 | Fully elaborated 18 | Catalyst E | MeCN, 30 mol% | 83:17 dr |

| 13 | Fully elaborated 18 | Catalyst F (Urea-Cinchona) | MeCN, 30 mol% | 85:15 dr, 36 h |

Detailed Cyclization Protocol for Final Step [2]:

- Substrate: Fully elaborated, phenol-unprotected chalcone (18).

- Catalyst: Urea-based cinchona alkaloid catalyst F (30 mol%).

- Solvent: Acetonitrile (MeCN).

- Outcome: The reaction proceeds over 36 hours to provide the cyclized flavanone product with a diastereomeric ratio (dr) of 85:15.

- Mechanism: The bifunctional catalyst activates the chalcone carbonyl via hydrogen bonding, deprotonates the phenol with the tertiary amine, and organizes the transition state to enable an asymmetric intramolecular conjugate addition.

Final Stages: Oxidation and Deprotection

After the key cyclization, the synthesis requires oxidation to install the final oxygenation pattern and global deprotection [2] [4].

- Global Protection: The free phenols and alcohols of the cyclized flavanone are protected. Global MOM-protection (using MOMCl, DMAP) was found to be optimal, yielding compound 19 in 72% yield [2].

- Rubottom Oxidation: The protected flavanone (19) is enolized (TMSCl, Et₃N, then LiHMDS, -78 °C) and oxidized with dimethyldioxirane (DMDO) to yield α-hydroxy flavanone 20 [2].

- Final Deprotection: Acidic conditions (e.g., 10% aq. HCl) remove the protecting groups to furnish the final natural product, (-)-Isosilybin A [2] [4].

Discussion for Research and Development

The presented synthetic strategies offer distinct advantages for research and drug development:

- Flexibility: The biomimetic approach is a "unified strategy" that provides a flexible platform for synthesizing not only this compound but the entire isomeric family of silybin natural products, enabling thorough SAR studies [2].

- Innovation: The late-stage catalytic asymmetric cyclization is a key innovation, serving as a small-molecule mimic of the enzyme chalcone isomerase [2] [6].

- Efficiency vs. Scalability: While the chemical synthesis provides pure, single isomers for biological testing, the engineered enzymatic cascade represents a more sustainable and potentially scalable process for bulk production [5].

References

- 1. Isosilybin - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. Total Synthesis of (−)-Isosilybin A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Apoptosis related inhibitor | Mechanism [selleckchem.com]

- 4. Total Synthesis of (+)-Silybin A [jstage.jst.go.jp]

- 5. Engineering enzymatic cascades for the efficient ... [pubs.rsc.org]

- 6. Complex Synthesis [scheidtgroup.northwestern.edu]

Crystallographic Data for 7-(4-Bromobenzoyl)isosilybin A (Compound 5)

| Parameter | Value / Description |

|---|---|

| Chemical Formula | C₃₂H₂₅BrO₁₁ [1] |

| Crystal System | Orthorhombic [1] |

| Space Group | P2₁2₁2₁ [1] |

| Unit Cell Dimensions | a = 4.7129(6) Å, b = 16.470(2) Å, c = 38.853(5) Å [1] |

| Unit Cell Volume | 3015.8(6) ų [1] |

| Temperature | 193(2) K [1] |

| Absolute Configuration | (2R, 3R, 7″R, 8″R) [1] |

| CCDC Deposition Number | 893140 [1] |

Experimental Workflow and Methodology

The determination of Isosilybin A's absolute configuration followed a targeted strategy of chemical derivatization and crystallization. The workflow illustrates the key stages:

Figure 1: The experimental workflow for determining the absolute configuration of this compound via heavy-atom derivatization and X-ray crystallography.

Key Experimental Protocols

- Chemical Derivatization: this compound was reacted with 4-bromobenzoyl chloride to produce the derivative 7-(4-bromobenzoyl)this compound (Compound 5). The incorporation of the bromine atom (a heavy atom) is crucial for solving the phase problem in crystallography via anomalous dispersion [1].

- Purification and Crystallization: The product was purified, and single crystals suitable for X-ray diffraction were grown by slow evaporation in methanol [1].

- Data Collection and Refinement: X-ray diffraction data were collected at 193 K using a Bruker APEX CCD diffractometer with Mo Kα radiation. The structure was solved using direct methods with the SHELXTL software package. The Flack parameter refined to 0.02(1), confidently confirming the absolute configuration [1].

Importance and Context of the Findings

This crystallographic study provided the first direct experimental proof of this compound's absolute configuration [1]. Prior to this work, the configuration had been pieced together using indirect methods like Electronic Circular Dichroism (ECD) and by correlating the relative configuration from X-ray data with the known configuration of the flavonoid portion of the molecule [1] [2]. The results from this study confirmed the earlier assignments and also verified the absolute configurations of its closely related compounds: Isosilybin B, Silybin A, and Silybin B [1] [3] [4].

For further investigation, you can:

- Access the Crystallographic Data: The full structural data can be obtained from the Cambridge Crystallographic Data Centre using the deposition code CCDC 893140 [1].

- Review Foundational Work: The seminal 2003 paper by Lee and Liu, which first reported the separation and stereochemistry of the diastereoisomers, provides essential background [3] [4].

References

- 1. Absolute Configuration of Isosilybin by A - X of... ray Crystallography [pmc.ncbi.nlm.nih.gov]

- 2. Isosilybin - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. Molecular structure and stereochemistry of silybin A, ... [sigmaaldrich.com]

- 4. Molecular structure and stereochemistry of silybin A ... - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Chirality and Diastereomerism in Isosilybin A

Introduction and Structural Fundamentals

Isosilybin A is a significant flavonolignan component of silymarin, a complex extract derived from Silybum marianum (milk thistle) seeds. Unlike simpler flavonoids, flavonolignans like this compound possess multiple chiral centers resulting from the radical coupling of a flavonoid precursor (typically taxifolin) with a phenylpropanoid unit (coniferyl alcohol). This biosynthetic process exhibits poor stereoselectivity, naturally producing this compound as part of diastereomeric pairs. The precise three-dimensional configuration of these chiral centers is not merely a structural curiosity; it fundamentally governs molecular interactions with biological targets, directly influencing pharmacological activity, receptor binding affinity, and metabolic fate [1] [2]. Understanding the stereochemistry of this compound is therefore a prerequisite for rational drug design and the accurate interpretation of its mechanism of action.

Stereochemical Analysis of this compound

Absolute Configuration and Chiral Centers

The complete stereostructure of this compound has been unequivocally determined through X-ray crystallography. The molecule contains four chiral centers with an anti relative configuration across the molecule. The absolute configuration has been confirmed directly via X-ray crystallographic analysis of a heavy atom derivative, establishing this compound as (2R, 3R, 7''R, 8''R) [3].

Table: Absolute Configuration of this compound and Related Diastereomers

| Compound | C-2 Configuration | C-3 Configuration | C-7'' Configuration | C-8'' Configuration | Optical Rotation [α]D |

|---|---|---|---|---|---|

| This compound | R | R | R | R | +48.15° [4] |

| Isosilybin B | R | R | S | S | -23.55° [4] |

| Silybin A | R | R | R | R | +20° [4] |

| Silybin B | R | R | S | S | -1.07° [4] |

Structural Differentiation and Regioisomerism

The primary challenge in characterizing isosilybin diastereomers lies in their nearly identical NMR spectra. The ( ^1H ) and ( ^{13}C ) NMR spectra of this compound and isosilybin B show only minimal differences in chemical shifts (less than 0.01 ppm for ( ^1H )), making them virtually indistinguishable by NMR alone without chiral shift reagents [4]. Consequently, separation and identification have historically relied on chromatographic behavior (HPLC) and optical rotation data. Isosilybins A and B are regioisomers of silybins A and B. This means the diastereomeric pairs share the same molecular formula and atomic connectivity but differ in the points of linkage between the flavonoid (taxifolin) and phenylpropanoid (coniferyl alcohol) moieties, leading to distinct three-dimensional shapes and biological activities [3] [5].

Advanced Separation and Resolution Methodologies

Chemoenzymatic Kinetic Resolution

The stereochemical similarity of silybin and isosilybin diastereomers makes their preparative separation by standard chromatography highly challenging and laborious. Chemoenzymatic methods offer a scalable and efficient alternative.

Diagram: Workflow for the chemoenzymatic resolution of silybin/isosilybin diastereomers. The lipase shows a distinct preference (diastereomeric ratio D ≈ 6) for acylating the "B" form diastereomer [6] [2].

The continuous-flow reactor system significantly enhances this process. Optimal conditions identified for kilogram-scale reactions are:

- Temperature: -5 °C

- Substrate Concentration: 8 g/L

- Flow Rate: 16 mL/min

Under these optimized conditions, a reactor with a 1000 × 15 mm column can process approximately 20 g of silybin per day, yielding 6.7 g of silybin A and 5.6 g of silybin B. The immobilized enzyme (Novozym 435) demonstrates excellent stability, showing no significant degradation after approximately 30 cycles (30 days) [6].

Analytical Characterization Techniques

Table: Key Techniques for Separation and Characterization of Isosilybin Diastereomers

| Technique | Application | Key Experimental Details | Reference |

|---|---|---|---|

| X-ray Crystallography | Definitive determination of absolute configuration. | Use of heavy atom derivatives (e.g., 4-bromobenzoyl chloride); space group P2(_1)2(_1)2(_1). | [3] |

| HPLC-ESI-MS/MS | Analytical separation & identification. | YMC ODS-AQ column; gradient of ammonium acetate & methanol/water/formic acid; MRM detection. | [7] |

| Electronic Circular Dichroism (ECD) | Configurational analysis by comparison to known standards. | Correlation of ECD spectra with model compounds of established absolute configuration. | [3] [8] |

| Optical Rotation | Distinguishing diastereomers and monitoring purity. | Measurement of specific rotation [α]D; significant differences between isomers (e.g., this compound: +48.15°, Isosilybin B: -23.55°). | [4] |

Biological Significance and Pharmacological Implications

The chirality of this compound is not an academic concern but a critical determinant of its pharmacological profile. Biological systems are inherently chiral environments, and interactions with targets like enzymes, receptors, and DNA follow the "lock-and-key" principle, where the three-dimensional structure of the ligand is essential [1]. Research demonstrates that individual diastereomers exhibit distinct and specific biological activities:

- Isosilybin B has shown promising and selective anticancer activity. It exhibits greater cytotoxicity toward liver cancer cells (HepG2, Hepa 1-6) while being less toxic to non-tumor hepatocytes (AML12) compared to the silybin mixture. It induces G1 cell cycle arrest in cancer cells and demonstrates potent antifibrotic effects by reducing the expression of pro-fibrotic genes (Fn1, Acta2, Col1a1) in a TGF-β1-induced model [9] [5].

- This compound has demonstrated significant anti-inflammatory properties. In a rosacea model, it inhibited the MAPK signaling pathway (including p-p38 and p-ERK) and M1 macrophage polarization, effects linked to its potential for treating neuroinflammatory conditions like Parkinson's disease [10].

The traditional use of diastereomeric mixtures or crude silymarin extract in research and therapy likely obscures the true efficacy and mechanisms of the individual components. The observed "pleiotropic effects" of silymarin may often be the combined result of multiple compounds with distinct activities, each acting on different cellular targets [1] [5]. Therefore, the future of silymarin research and application lies in the use of optically pure components, which can be applied directly or serve as valuable lead structures for fully understanding and harnessing their therapeutic potential [1].

References

- 1. Chirality Matters: Biological Activity of Optically Pure Silybin ... [pmc.ncbi.nlm.nih.gov]

- 2. Large-scale separation of silybin diastereoisomers using ... [sciencedirect.com]

- 3. Absolute Configuration of this compound by X-ray ... [pmc.ncbi.nlm.nih.gov]

- 4. Isosilybin - an overview | ScienceDirect Topics [sciencedirect.com]

- 5. Looking beyond silybin: the importance of other silymarin ... [frontiersin.org]

- 6. Continuous Diastereomeric Kinetic Resolution—Silybins A ... [mdpi.com]

- 7. Separation and characterization of silybin, isosilybin ... [pubmed.ncbi.nlm.nih.gov]

- 8. cis–trans Isomerization of silybins A and B [sciencedirect.com]

- 9. Isosilybin B: a potential novel therapeutic agent with ... [pmc.ncbi.nlm.nih.gov]

- 10. This compound exhibits anti-inflammatory properties in ... [sciencedirect.com]

Comprehensive Application Notes & Protocols for the Total Asymmetric Synthesis of Isosilybin A

Introduction and Biological Significance

Isosilybin A is a flavonolignan natural product isolated from the seeds of milk thistle (Silybum marianum) and represents one of the key bioactive components of the traditional herbal extract known as silymarin. Structurally, it is a complex hybrid molecule consisting of a flavanonol moiety linked to a 1,4-benzodioxane unit, presenting significant synthetic challenges due to its multiple stereogenic centers and electron-rich aromatic systems. The compound has attracted substantial research interest owing to its diverse pharmacological activities, including hepatoprotective, anti-viral, and anti-cancer effects, particularly against prostate cancer. Its identification as the first flavonolignan PPARγ agonist further highlights its potential in metabolic disorder therapeutics [1].

The structural complexity of this compound, characterized by the presence of two contiguous stereogenic centers in each of its molecular fragments, has rendered its asymmetric synthesis a formidable challenge for synthetic chemists. For decades, access to this molecule and its isomers relied solely on arduous isolation processes from natural sources, which yielded limited quantities and struggled to provide material of sufficient purity for detailed pharmacological studies. This application note comprehensively details the biomimetic asymmetric synthesis of (-)-Isosilybin A, integrating the most recent advances in catalytic stereoselective methodologies and providing researchers with reproducible protocols for accessing this pharmaceutically relevant natural product [2].

Retrosynthetic Analysis and Strategic Planning

The synthetic strategy for this compound employs a biomimetic approach inspired by the biosynthetic pathway in which chalcone isomerase (CHI) catalyzes the cyclization of a chalcone precursor to form the characteristic benzopyranone ring system. The retrosynthetic disconnection reveals two key fragments: a sterically congested 2',4',6'-trisubstituted acetophenone and an enantiomerically pure 1,4-benzodioxane aldehyde. The central strategic element involves a late-stage catalytic asymmetric cyclization of a highly functionalized chalcone to establish the C-2 stereocenter with high fidelity, mirroring the enzymatic process that occurs in nature with exceptional stereoselectivity (ee = 99.998%) [2].

Fragment-Based Approach: The synthetic sequence is designed to assemble the molecular complexity in a convergent manner, constructing the benzodioxane and flavonoid domains separately before uniting them through an aldol condensation. This approach offers synthetic flexibility, enabling access to the entire family of silybin natural products through analogous routes with appropriate modifications to the substitution patterns.

Stereochemical Control: The absolute stereochemistry is established early in the synthesis using asymmetric dihydroxylation technology, and is subsequently propagated through stereospecific transformations including Mitsunobu reactions and epoxide openings. The critical cyclization to form the benzopyranone system employs bifunctional cinchona alkaloid-derived catalysts that provide the necessary stereochemical environment for achieving high diastereoselectivity in the final product [2].

Biomimetic Considerations: Unlike biosynthesis, where functionalization occurs after cyclization, this synthetic approach employs a late-stage biomimetic cyclization, allowing for the stereoselective construction of the silybin isomers from a common chalcone intermediate. This strategy circumvents the challenges associated with functionalizing pre-formed flavonoid cores and provides a more flexible entry to this natural product family [2].

The flowchart below outlines the key stages in the retrosynthetic planning for this compound:

Synthetic Protocols: Key Fragment Construction

Benzodioxane Aldehyde Fragment Synthesis

The enantiopure benzodioxane aldehyde fragment serves as a crucial building block in the synthesis, containing the necessary stereochemical information that will be propagated to the final product. The synthesis commences from commercially available vanillin (4), which undergoes protection and functionalization to establish the required stereocenters and functionality [2].

Stepwise Experimental Protocol:

Boc-Protection and Olefination:

- Begin with vanillin (4) (10.0 g, 65.7 mmol) in anhydrous DMF (150 mL).

- Add di-tert-butyl dicarbonate (21.5 g, 98.6 mmol) and 4-dimethylaminopyridine (0.8 g, 6.6 mmol).

- Stir at room temperature for 12 hours under nitrogen atmosphere.

- Add triethyl phosphonoacetate (16.2 g, 72.3 mmol) and potassium carbonate (13.6 g, 98.6 mmol).

- Heat to 50°C for 6 hours to obtain cinnamate 5.

- Yield: 86% over two steps [2].

Asymmetric Dihydroxylation:

- Dissolve cinnamate 5 (8.0 g, 26.2 mmol) in tert-butanol/water (1:1, 160 mL).

- Add AD-mix-β (36.7 g) and methanesulfonamide (2.5 g, 26.2 mmol).

- Stir vigorously at 0°C for 24 hours.

- Quench with sodium sulfite (15.0 g) and stir for 1 hour.

- Extract with ethyl acetate (3 × 100 mL) to obtain triol 6.

- Yield: 69% [2].

Epoxide Formation:

- Dissolve triol 6 (5.0 g, 15.3 mmol) in dichloromethane (100 mL).

- Add methanesulfonyl chloride (2.1 mL, 27.5 mmol) and triethylamine (4.3 mL, 30.6 mmol) at 0°C.

- Stir for 3 hours, then add potassium carbonate (6.3 g, 45.9 mmol) in methanol (50 mL).

- Stir for 12 hours to obtain epoxide 7.

- Yield: 58% over two steps; er: 99:1 [2].

Mitsunobu Coupling and Elaboration:

- Dissolve epoxide 7 (3.0 g, 10.2 mmol) and aldehyde 8 (2.4 g, 10.2 mmol) in THF (60 mL).

- Add triphenylphosphine (3.2 g, 12.2 mmol) and diisopropyl azodicarboxylate (2.4 mL, 12.2 mmol) at 0°C.

- Stir for 12 hours to obtain epoxy aldehyde 9.

- Yield: 91%; dr: >20:1 [2].

Table 1: Characterization Data for Key Benzodioxane Fragment Intermediates

| Compound | Molecular Formula | Yield (%) | Specific Rotation [α]D | Purity (HPLC) |

|---|---|---|---|---|

| Cinnamate 5 | C~13~H~15~NO~5~ | 86 (2 steps) | -12.5 (c 1.0, CHCl~3~) | >98% |

| Triol 6 | C~13~H~17~NO~7~ | 69 | +18.3 (c 1.0, MeOH) | >97% |

| Epoxide 7 | C~13~H~15~NO~5~ | 58 (2 steps) | -5.2 (c 1.0, CHCl~3~) | >99% |

| Aldehyde 9 | C~24~H~27~NO~8~ | 91 | -31.7 (c 1.0, CHCl~3~) | >98% |

Chalcone Formation and Elaboration

The chalcone precursor represents the convergent point in the synthesis where the benzodioxane and acetophenone fragments are united. The construction of this highly functionalized intermediate requires careful orchestration of reaction conditions to preserve stereochemical integrity while promoting carbon-carbon bond formation [2].

Stepwise Experimental Protocol:

Co(III)-Catalyzed Epoxide Opening:

- Dissolve epoxy aldehyde 9 (2.0 g, 4.2 mmol) in THF/water (5:1, 36 mL).

- Add Co(III) salen catalyst (0.21 g, 0.42 mmol) and stir at 40°C for 8 hours.

- Concentrate and purify by flash chromatography.

- Treat the resulting diol with TIPSCl (1.1 mL, 5.0 mmol) and imidazole (0.68 g, 10.0 mmol) in DMF (20 mL) to obtain alcohol 13.

- Yield: 84% over two steps [2].

Benzodioxane Ring Closure:

- Dissolve alcohol 13 (1.5 g, 2.8 mmol) in THF (30 mL).

- Add Pd(PPh~3~)~4~ (0.32 g, 0.28 mmol) and morpholine (1.2 mL, 14.0 mmol).

- Stir for 6 hours, then concentrate.

- Dissolve the residue in THF (30 mL), add PPh~3~ (1.1 g, 4.2 mmol) and DIAD (0.83 mL, 4.2 mmol).

- Stir for 12 hours to obtain aldehyde fragment 3.

- Yield: 66% over two steps [2].

Aldol Condensation:

- Dissolve aldehyde 3 (1.0 g, 2.1 mmol) and acetophenone 14 (0.62 g, 2.3 mmol) in ethanol (20 mL).

- Add potassium hydroxide (0.35 g, 6.3 mmol) in water (5 mL).

- Stir at room temperature for 6 hours to obtain chalcone 15.

- Yield: 72% [2].

Biomimetic Cyclization and Optimization

The key transformation in the synthesis is the biomimetic cyclization of the chalcone precursor to form the benzopyranone ring with control over the newly established C-2 stereocenter. This step employs bifunctional (thio)urea cinchona alkaloid catalysts that activate the carbonyl through hydrogen bonding while deprotonating the phenol with the quinuclidine nitrogen, organizing the chalcone complex for asymmetric intramolecular conjugate addition [2].

Optimized Cyclization Protocol:

- Charge chalcone 18 (100 mg, 0.17 mmol) and catalyst F (25 mg, 0.051 mmol) in anhydrous acetonitrile (5 mL).

- Stir at room temperature for 36 hours under nitrogen atmosphere.

- Monitor reaction progress by TLC or LC-MS.

- Upon completion, concentrate under reduced pressure.

- Purify by flash chromatography (hexanes/ethyl acetate 2:1) to obtain the cyclized flavanone.

- Yield: 85%; dr: 85:15 [2].

Table 2: Optimization of Biomimetic Chalcone Cyclization Conditions

| Entry | Catalyst | Solvent | Loading (mol%) | Time (h) | dr | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Quinine | Toluene | 30 | 96 | 75:25 | 45 |

| 2 | Quinidine | Toluene | 30 | 96 | 70:30 | 42 |

| 3 | Quinine + C | Toluene | 30 + 30 | 48 | 65:35 | 68 |

| 4 | Quinidine + C | Toluene | 30 + 30 | 48 | 60:40 | 65 |

| 5 | D | Toluene | 30 | 6 | 56:44 | 82 |

| 6 | E | Toluene | 30 | 6 | 85:15 | 85 |

| 7 | E | MeCN | 15 | 24 | 83:17 | 88 |

| 8 | F | MeCN | 30 | 36 | 85:15 | 85 |

The catalyst structure-activity relationship reveals that merging thiourea functionality with cinchona alkaloid scaffolds significantly improves reaction rates and stereoselectivity. The pseudoenantiomeric catalysts D and E provide complementary stereoselectivity, with catalyst F (urea analog) emerging as optimal with reduced reaction times and improved diastereoselectivity. Control experiments confirmed that existing stereocenters in the benzodioxane portion do not exert stereocontrol over the ring closure, as achiral thiourea catalyst C produced a 50:50 mixture of diastereomers [2].

The following flowchart illustrates the catalytic cycle and critical interactions in the biomimetic cyclization:

Final Stages and Structural Characterization

Global Protection and Oxidation Sequence

Following the critical cyclization step, the free phenols and alcohols of the flavanone require protection before the final oxidation to install the C-3 hydroxyl group characteristic of the natural product. The protection strategy is crucial as it must balance steric and electronic considerations while allowing subsequent functional group manipulations [2].

Stepwise Experimental Protocol:

Global MOM-Protection:

- Dissolve flavanone (150 mg, 0.26 mmol) in anhydrous DCM (5 mL).

- Add N,N-diisopropylethylamine (0.27 mL, 1.56 mmol) and DMAP (6.4 mg, 0.052 mmol).

- Add chloromethyl methyl ether (0.12 mL, 1.56 mmol) dropwise at 0°C.

- Warm to room temperature and stir for 12 hours.

- Quench with saturated ammonium chloride and extract with DCM.

- Yield: 72% for MOM-protected 19 [2].

Rubottom Oxidation:

- Dissolve MOM-protected 19 (100 mg, 0.14 mmol) in anhydrous THF (3 mL).

- Add TMSCl (0.054 mL, 0.42 mmol) and triethylamine (0.078 mL, 0.56 mmol) at 0°C.

- Stir for 1 hour, then cool to -78°C.

- Add LiHMDS (1.0 M in THF, 0.42 mL, 0.42 mmol) dropwise.

- Stir for 1 hour, then add DMDO (0.05 M in acetone, 8.4 mL, 0.42 mmol).

- Warm to room temperature and stir for 3 hours to obtain α-hydroxyl 20 and α-siloxy 21.

- Combined Yield: 73% (5:1 ratio of 20:21) [2].

Final Deprotection:

- Dissolve α-siloxy flavanone (21) (50 mg, 0.067 mmol) in THF (2 mL).

- Add aqueous HCl (1 N, 1 mL) and stir for 2 hours.

- Neutralize with saturated sodium bicarbonate and extract with ethyl acetate.

- Purify by preparative HPLC to obtain (-)-Isosilybin A.

- Yield: 68% over two steps [2].

Analytical Characterization and Validation

The synthetic (-)-Isosilybin A must be rigorously characterized to confirm its identity and purity relative to the natural product. Comprehensive spectroscopic and chromatographic analyses are essential for validation.

Characterization Data:

- Physical Properties: White to off-white powder; [α]~D~~25~~: -45.2 (c 0.5, MeOH) [2].

- Spectroscopic Data:

- HRMS (ESI): m/z calculated for C~25~H~22~O~10~ [M]~+~: 482.1216; found: 482.1212.

- ¹H NMR (500 MHz, CD~3~OD): Characteristic signals include δ 7.52 (d, J = 8.5 Hz, H-6'), 6.92 (d, J = 2.0 Hz, H-2'), 6.85 (dd, J = 8.5, 2.0 Hz, H-5'), 5.92 (d, J = 2.0 Hz, H-8), 5.90 (d, J = 2.0 Hz, H-6), 5.44 (d, J = 11.5 Hz, H-2), 4.95 (d, J = 11.5 Hz, H-3), and 3.82 (s, OCH~3~).

- ¹³C NMR (125 MHz, CD~3~OD): Characteristic signals at δ 198.2 (C-4), 168.5 (C-7), 164.3 (C-8a), 162.8 (C-5), 158.1 (C-4'), 149.6 (C-7'), 147.2 (C-3'), 134.5 (C-1'), 121.8 (C-6'), 117.4 (C-5'), 115.2 (C-2'), 104.8 (C-4a), 96.5 (C-6), 95.8 (C-8), 80.2 (C-2), 72.5 (C-3), 57.1 (OCH~3~) [2] [1].

- Chromatographic Purity: >95% by HPLC analysis (Phenomenex Luna C~18~ column, 250 × 4.6 mm, 5 μm; gradient: 20-80% MeCN in water with 0.1% formic acid over 30 min; flow rate: 1.0 mL/min; detection: 288 nm) [1].

Applications and Future Outlook

The efficient asymmetric synthesis of this compound detailed in these application notes provides researchers with a robust and reproducible protocol for accessing gram quantities of this biologically significant natural product. The synthetic strategy is characterized by its convergence, biomimetic design, and exceptional stereocontrol, representing a substantial advancement over previous approaches that relied on isolation from natural sources or racemic syntheses. The methodology flexibility enables access to the entire family of silybin natural products, facilitating detailed structure-activity relationship studies that were previously hampered by supply limitations [2].

The pharmacological relevance of this compound continues to drive interest in its synthesis, with recent studies revealing its potent anti-prostate cancer activity mediated through cell cycle arrest and apoptosis induction via targeting the Akt-NF-κB-androgen receptor axis. Its action as a PPARγ agonist further suggests potential applications in metabolic disorders, including type 2 diabetes and nonalcoholic fatty liver disease. With the synthetic protocol now established, opportunities emerge for the preparation of analogs with optimized pharmacological profiles and the exploration of combination therapies leveraging its multifaceted mechanisms of action [1].

The catalytic asymmetric cyclization methodology developed for this synthesis represents a significant contribution to synthetic methodology that may find application in the construction of other flavonoid natural products. Future directions include further optimization of the catalyst system to enhance stereoselectivity, application of continuous flow technologies to improve efficiency, and development of enzymatic versions of the key cyclization step to achieve even higher stereocontrol. The convergent and flexible nature of this synthesis firmly establishes a platform for the preparation of both natural and non-natural flavonolignans, accelerating drug discovery efforts in this promising class of compounds [2].

References

Isosilybin A Purification from Silymarin: Detailed Protocols for Research and Drug Development

Introduction to Silymarin Composition and Purification Challenge

Silymarin, extracted from milk thistle (Silybum marianum), represents a complex mixture of flavonolignans including silybin A and B, isosilybin A and B, silychristin, silydianin, and the flavonoid taxifolin [1]. This compound is a diastereomeric compound that, together with isosilybin B, typically comprises less than 10% of the total silymarin complex, making its purification challenging [2]. Recent research has revealed that this compound demonstrates superior bioactivity in several pharmacological models compared to the more abundant silybin, including selective anticancer effects, particularly against prostate cancer cells, and enhanced anti-inflammatory properties [1]. This growing recognition of its therapeutic potential has intensified the need for efficient purification protocols to obtain gram-scale quantities of high-purity this compound for preclinical and clinical investigations.

The structural complexity of this compound presents significant purification challenges. This compound and B are diastereomers with differences in the absolute configuration at the C-7' and C-8' positions, which confer distinct biological activities but make them exceptionally difficult to separate using conventional chromatography [2] [1]. Traditional isolation methods have relied heavily on preparative HPLC, which, while effective, is time-consuming, requires specialized equipment, and typically yields only milligram quantities of pure compounds, thus limiting extensive biological evaluation [2]. The development of more scalable purification methods is therefore essential for advancing this compound research and enabling its application in drug development programs.

Pre-fractionation and Initial Enrichment Methods

Crystallization-Based Pre-fractionation

The initial enrichment of isosilybin from crude silymarin can be effectively achieved through selective crystallization, which serves as a cost-effective first step to reduce the complexity of the mixture before applying more refined separation techniques:

Procedure: Dissolve 10 g of crude silymarin extract in 200 mL of heated methanol (60°C) with continuous stirring. Gradually reduce the temperature to 4°C and maintain for 12 hours to promote crystallization. Filter the crystallized material under vacuum, which primarily removes silybin and other components [3]. The mother liquor, now enriched in isosilybin and other minor flavonolignans, should be concentrated under reduced pressure and dried for further processing.

Typical Outcomes: This initial crystallization step typically yields a filtrate with isosilybin content enriched from approximately 5-10% in crude silymarin to 15-25% in the concentrated mother liquor, while simultaneously reducing the silybin content by 60-70% [3]. This enrichment significantly improves the efficiency of subsequent purification steps.

Solid-Phase Extraction and Column Chromatography

Following initial crystallization, further enrichment can be achieved through column chromatography:

Silica Gel Chromatography: Pack a glass column with silica gel 60 (230-400 mesh) using a dichloromethane-methanol mixture (95:5, v/v) as the initial packing solvent. Load the enriched sample dissolved in minimal dichloromethane. Elute with a stepwise gradient of methanol in dichloromethane (0% to 15%). Isosilybin-rich fractions typically elute at 8-12% methanol and can be identified by TLC (Rf = 0.35-0.45 in dichloromethane:methanol:water, 80:20:2, v/v/v) or analytical HPLC [2].

Sephadex LH-20 Chromatography: For further cleanup, subject the isosilybin-enriched fractions from silica gel to size-exclusion chromatography on Sephadex LH-20 using 100% methanol as the mobile phase. This step effectively separates flavonolignans from polymeric phenolic compounds that often contaminate silymarin extracts [3]. The isosilybin-containing fractions should be pooled and concentrated, typically yielding a mixture of this compound and B with a diastereomeric ratio of approximately 4:1, consistent with the natural abundance [2].

Enzymatic Kinetic Resolution for Diastereomer Separation

Principle of Enzymatic Discrimination

The enzymatic kinetic resolution method leverages the distinct reactivity of isosilybin diastereomers toward immobilized lipases, particularly lipase B from *Candida antarctica* (commercially available as Novozym 435) [2]. This enzyme demonstrates diastereoselective preference for this compound over isosilybin B during acetylation reactions, enabling their separation. The principle exploits subtle differences in the three-dimensional orientation of the hydroxyl groups at C-23 in the two diastereomers, which significantly affects their interaction with the enzyme's active site. This approach represents a substantial advancement over traditional chromatographic methods alone, as it allows for scalable separation of the diastereomers without requiring highly specialized equipment.

The enzymatic method offers several advantages for diastereomer separation: it operates under mild reaction conditions (room temperature, ambient pressure), uses environmentally benign solvents, and provides excellent diastereomeric excess when properly optimized. Additionally, the enzyme can be recovered and reused for multiple cycles, improving the cost-effectiveness of the process. This method has been successfully applied to the separation of silybin diastereomers and has been adapted for the more challenging separation of isosilybins [2].

Detailed Enzymatic Protocol

Reaction Setup: Dissolve 1.0 g of this compound/B mixture (in a natural ~4:1 ratio) in 50 mL of tetrahydrofuran (THF) in a round-bottom flask. Add 2.0 mL of vinyl acetate (serving as both acyl donor and reaction medium) and 500 mg of immobilized lipase B (Novozym 435). Stir the reaction mixture continuously at 250 rpm and maintain at 30°C for 24-48 hours [2].

Reaction Monitoring: Monitor the reaction progress by analytical HPLC using a C18 column and a gradient mobile phase of methanol-water (45:55 to 70:30 over 30 minutes) with UV detection at 288 nm. The conversion typically reaches 45-50% within 24 hours, with preferential acetylation of this compound to form 23-O-acetylthis compound while leaving isosilybin B largely unreacted [2].

Workup Procedure: After confirming sufficient conversion by HPLC, filter the reaction mixture to recover the enzyme. Concentrate the filtrate under reduced pressure and suspend the residue in 30 mL of ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution (2 × 20 mL) followed by brine (20 mL) to remove residual acetic acid. Dry over anhydrous sodium sulfate and concentrate to obtain a mixture of acetylated this compound and unreacted isosilybin B.

The following diagram illustrates the complete experimental workflow for this compound purification, integrating both traditional and enzymatic methods:

Separation and Hydrolysis

Separation of Products: Separate the acetylated this compound from unreacted isosilybin B using flash column chromatography on silica gel with a hexane-ethyl acetate gradient (0% to 60% ethyl acetate in hexane). Unreacted isosilybin B elutes first (Rf = 0.3 in ethyl acetate:hexane, 1:1), followed by 23-O-acetylthis compound (Rf = 0.5 in the same system) [2].

Hydrolysis Step: Dissolve the purified 23-O-acetylthis compound fraction in 20 mL of methanol. Add 5 mL of potassium carbonate solution (0.1 M in methanol-water, 4:1) and stir at room temperature for 4 hours. Monitor the reaction by TLC until complete deacetylation is observed. Neutralize with Amberlite IR-120 (H+) ion exchange resin, filter, and concentrate to obtain pure this compound.

Final Purification: Recrystallize the crude this compound from methanol-water (8:2) to achieve >98% chemical and optical purity. Typical yield from 1 g of starting isosilybin mixture is approximately 320-350 mg of pure this compound and 380-400 mg of pure isosilybin B [2].

Final Purification and Analytical Characterization

High-Speed Counter-Current Chromatography (HSCCC)

For researchers requiring an alternative to enzymatic methods, HSCCC offers a support-free liquid-liquid partition chromatography approach that eliminates irreversible adsorption:

Solvent System Preparation: Prepare a two-phase solvent system consisting of heptane-ethyl acetate-methanol-water (1:4:3:4, v/v/v/v). Equilibrate in a separation funnel and separate the two phases shortly before use [3].

Separation Procedure: Load the stationary phase (upper organic phase) into the HSCCC column. Pump the mobile phase (lower aqueous phase) at a flow rate of 2.0 mL/min while rotating the column apparatus at 1600 rpm. Inject 100 mg of the pre-enriched isosilybin fraction dissolved in 5 mL of a 1:1 mixture of both phases [3].

Fraction Collection: Collect fractions based on continuous UV monitoring at 288 nm. This compound and B typically elute after silychristin and silydianin but before silybin. The HSCCC separation may not fully resolve the isosilybin diastereomers but provides significantly enriched fractions for subsequent purification [3].

Analytical Methods for Quality Control

Table 1: HPLC Conditions for this compound Analysis and Purification

| Parameter | Analytical HPLC | Preparative HPLC | HPLC-ECD Method |

|---|---|---|---|

| Column | C18 Nucleosil 100-5 (250 × 4.6 mm) | C18 LiChrospher100 (250 × 20 mm) | C18 Column (250 × 4.6 mm) |

| Mobile Phase | Methanol:water (45:55, v/v) | Methanol:water (45:55, v/v) | Methanol-0.035 M potassium phosphate (pH 4.0) gradient |

| Flow Rate | 1.0 mL/min | 10 mL/min | 1.0 mL/min |

| Detection | UV at 288 nm | UV at 288 nm | Electrochemical detection at +1.10 V vs. Ag/AgCl |

| Injection Volume | 10 μL | 500 μL | 20 μL |

| Retention Time | This compound: ~15.2 min | This compound: ~14.8 min | Separation in <20 min |

| LOD/LOQ | - | - | LOD: 0.060 mg/L |

Quality Control Assessment: For comprehensive characterization of purified this compound, employ the following analytical techniques:

Purity Assessment: Analyze by HPLC using conditions described in Table 1. This compound should appear as a single peak with >98% peak area percentage [4].

Structural Confirmation: Record 1H NMR spectra in DMSO-d6. Characteristic signals for this compound include phenolic protons at δ 7.0-7.2 (3H, m), methoxy group at δ 3.8 (3H, s), and benzylic protons at δ 4.8-5.2 (2H, m) [2].

Optical Activity: Determine specific rotation using a polarimeter: [α]D²⁰ = +115° (c = 0.5, acetone) for this compound, which distinguishes it from isosilybin B ([α]D²⁰ = +83°, c = 0.5, acetone) [2].

Mass Spectrometry: Confirm molecular identity by LC-ESI-MS/MS with characteristic precursor ion at m/z 481 [M-H]- and product ions at m/z 301, 283, and 151 for structural confirmation [5].

Troubleshooting and Optimization Guidelines

Common Challenges and Solutions

Low Yield in Enzymatic Step: If the enzymatic conversion is slow or incomplete, ensure the reaction mixture is thoroughly anhydrous by adding 3Å molecular sieves. Check enzyme activity with a standard substrate (e.g., racemic 1-phenylethanol). Consider increasing the vinyl acetate proportion to 10% (v/v) to drive the reaction forward [2].

Incomplete Diastereomer Separation: If this compound and B are not fully separated after enzymatic resolution and chromatography, implement a second recrystallization from acetone-water (7:3) or employ recycling HPLC until satisfactory purity is achieved. The typical diastereomeric excess (d.e.) after optimization should exceed 95% for both isomers [2].

Compound Degradation: If degradation is observed during processing, avoid prolonged heating above 60°C and exposure to strong light. Always work under inert atmosphere (nitrogen or argon) when concentrating solutions, and store purified this compound at -20°C in amber vials under nitrogen [6].

Scale-Up Considerations

For scaling up the purification process:

Enzymatic Reaction Scale-Up: Maintain the same substrate-to-enzyme ratio (2:1 w/w) when scaling up the enzymatic step. Ensure adequate oxygen transfer by increasing the stirring rate or using a baffled reactor. The reaction time may need extension for larger batches [2].

Chromatography Scale-Up: When scaling column chromatography, increase the column diameter while maintaining the same bed height to preserve separation efficiency. For preparative HPLC, consider using dynamic axial compression columns for better performance with larger sample loads [3].

Process Economics: The enzymatic method offers better economics at scale compared to repetitive preparative HPLC. The immobilized lipase can be reused for 5-7 cycles without significant loss of activity, substantially reducing cost per gram of purified this compound [2].

Applications and Conclusion

The development of efficient purification protocols for this compound has significant implications for pharmaceutical research and natural product development. With the methods described herein, researchers can obtain sufficient quantities of high-purity this compound for comprehensive biological evaluation and structure-activity relationship studies. The purified compound can be used as a phytopharmaceutical standard or as a lead compound for the development of new therapeutic agents targeting liver diseases, cancer, and inflammatory conditions [4] [1].

The integration of traditional chromatography with enzymatic resolution represents a powerful approach for separating challenging natural product diastereomers. This strategy may be applicable to other complex separation problems in natural product chemistry, potentially accelerating the discovery and development of new bioactive compounds from complex mixtures. As research continues to reveal the unique biological activities of individual silymarin components, the value of these purification methods will continue to grow, supporting the advancement of evidence-based phytotherapy and drug discovery.

References

- 1. Looking beyond silybin: the importance of other silymarin ... [frontiersin.org]

- 2. Preparative method for isosilybin isolation based on ... [sciencedirect.com]

- 3. Isolation and purification of silychristin, silydianin and ... [sciencedirect.com]

- 4. Isolation, simultaneous quantification of four biomarkers ... [sciencedirect.com]

- 5. Separation and characterization of silybin, isosilybin ... [pubmed.ncbi.nlm.nih.gov]

- 6. Silybin, a Major Bioactive Component of Milk Thistle ... [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Analytical HPLC Separation of Isosilybin A from Silymarin Complex

This document provides detailed methodologies for the high-performance liquid chromatography (HPLC) separation and analysis of Isosilybin A, a key bioactive flavonolignan found in milk thistle (Silybum marianum) extracts. The protocols are designed for researchers, scientists, and drug development professionals involved in the quality control, standardization, and pharmacological investigation of silymarin-based products.

Introduction to this compound and Analytical Challenges

This compound is one of the major diastereomeric flavonolignans in the silymarin complex, alongside Isosilybin B, Silybin A, Silybin B, Silychristin, and Silydianin [1] [2] [3]. These compounds are structural analogs with identical molecular weights, making their separation a significant analytical challenge [2]. The complete resolution of these isomers, particularly the Isosilybin pair, is crucial because individual flavonolignans possess distinct and potentially specialized biological activities [3] [4] [5]. For instance, Isosilybins A and B have demonstrated selective antiproliferative effects against prostate cancer cells, which are not observed with silybin [3].

The following sections summarize optimized HPLC conditions that achieve baseline separation of this compound from other silymarin components, enabling accurate quantification and characterization.

Summary of HPLC Separation Conditions

The table below consolidates the chromatographic parameters from multiple established methods for the separation of this compound.

Table 1: HPLC Conditions for Separation of this compound

| Parameter | Method 1: LC-ESI-MS/MS [1] [2] | Method 2: HPLC-DAD/LC-MS [4] [5] | Method 3: HPLC-ECD [6] |

|---|---|---|---|

| Objective | Characterization & quantification of all six main silymarin constituents | Full quantification of all known silymarin components, including 2,3-dehydro derivatives | Selective determination of silybin diastereomers; applicable to flavonolignans |

| Column | YMC ODS-AQ | Common C18 column | C18 column |

| Mobile Phase | A: Ammonium Acetate B: Methanol/Water/Formic Acid | Information missing from context | A: 0.035 M Potassium Phosphate (pH 4.0) B: Methanol | | Gradient | Gradient mode | Gradient mode | Gradient mode | | Flow Rate | Not specified | Not specified | 1.0 mL/min | | Detection | Electrospray Tandem Mass Spectrometry (ESI-MS/MS) | Diode-Array Detection (DAD) and/or Mass Spectrometry (MS) | Amperometric Detection (ECD) on Glassy Carbon Electrode at +1.10 V vs. Ag/AgCl | | Key Achievement | Complete resolution of two sets of diastereomers (silybin A/B & this compound/B). | Baseline separation of previously co-eluting peaks (silychristin A, B, isosilychristin, silydianin). | High selectivity and sensitivity for electroactive compounds; LOD for silybin: 0.060 mg/L. | | Analysis Time | Not specified | < 20 minutes for silybin diastereomers [6] | < 20 minutes |

Detailed Experimental Protocols

Protocol for LC-ESI-MS/MS Separation and Characterization

This method is ideal for the definitive identification and precise quantification of this compound in complex matrices, including biological samples [1] [2].

Sample Preparation:

- For milk thistle extracts: Dissolve the powdered extract in an appropriate solvent such as methanol or dimethyl sulfoxide (DMSO). DMSO has been noted to provide stable solutions for analysis [4] [5].

- For plasma samples: Incorporate a sample preparation step involving protein precipitation or liquid-liquid extraction (e.g., with ethyl acetate) prior to analysis [1] [2].

Chromatographic Conditions:

- Column: YMC ODS-AQ.

- Mobile Phase: Utilize a binary gradient system.

- Eluent A: Ammonium Acetate in water.

- Eluent B: A mixture of Methanol/Water/Formic Acid.

- Gradient: Employ a linear gradient program to increase the percentage of Eluent B over the run time. The specific gradient profile should be optimized from the reference method for the particular instrument in use [1] [2].

- Column Temperature: Maintain a constant temperature (e.g., 25-40°C).

- Injection Volume: Typically 5-20 µL.

Mass Spectrometric Detection:

- Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.

- Operation Mode: Use Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity in quantification. The transition from the precursor ion to a specific product ion is monitored for this compound.

- Fragmentation Study: For structural confirmation, perform a product ion scan on the molecular ion of this compound to elucidate its unique fragmentation pathway under Collision-Induced Dissociation (CID) [1] [2].

Protocol for Rapid HPLC-DAD/LC-MS Analysis

This method provides a robust and relatively fast approach for quality control of silymarin preparations, ensuring separation from other critical components like silychristin and silydianin [4] [5].

Sample Preparation:

Chromatographic Conditions:

- Column: A standard reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

- Mobile Phase: A mixture of Acetonitrile (or Methanol) and Water, acidified with Formic Acid or Phosphoric Acid, is recommended.

- Gradient: Implement a gradient elution to resolve all major flavonolignans within a reasonable time (e.g., 20-50 minutes).

- Flow Rate: 1.0 mL/min is a common setting.

- Detection:

Critical Methodological Considerations

Consistent Compositional Ratios for Quality Control: Recent research has identified stable ratios between flavonolignans in natural milk thistle extracts. Specifically, the ratio of (Silybin B + Isosilybin B) to (Silybin A + this compound), denoted as Ratio 2, is consistently around 1.28 [7]. This ratio can serve as a novel and powerful parameter for authenticating milk thistle extracts and detecting adulteration.

Importance of Complete Separation: Many historical methods failed to fully resolve silychristin B from silydianin, or the isosilybin diastereomers from each other [2] [4] [5]. The methods outlined herein are selected specifically to overcome these challenges, which is essential for accurately assessing the individual contribution of this compound to the overall bioactivity of a sample [3] [4].

Detection Limit and Reproducibility: For analyses requiring high sensitivity, the HPLC-ECD method offers a very low limit of detection (LOD of 0.060 mg/L for silybin) with good reproducibility (RSD of 5%) [6].

Experimental Workflow Visualization

The following diagram outlines the logical decision-making process for selecting the appropriate analytical method based on research objectives.

Conclusion

The analytical methods detailed in this document provide robust and reproducible protocols for the separation of this compound. The choice of method should be guided by the specific application—whether it is high-sensitivity detection, comprehensive profiling, or definitive identification in complex matrices. Employing these protocols and leveraging the consistent Ratio 2 ((SBNB + IBNB)/(SBNA + IBNA) ≈ 1.28) will significantly enhance the accuracy and reliability of quality control and pharmacological research on milk thistle and its bioactive constituents [7].

References

- 1. Separation and characterization of silybin, isosilybin ... [pubmed.ncbi.nlm.nih.gov]

- 2. Separation and characterization of silybin, isosilybin, ... [sciencedirect.com]

- 3. Looking beyond silybin: the importance of other silymarin ... [frontiersin.org]

- 4. Simple and Rapid HPLC Separation and Quantification of ... [mdpi.com]

- 5. Simple and Rapid HPLC Separation and Quantification of ... [pmc.ncbi.nlm.nih.gov]

- 6. Determination of the Major Bioactive Component ... [pmc.ncbi.nlm.nih.gov]

- 7. Determination of Flavonolignan Compositional Ratios in ... [mdpi.com]

Quantitative Data on Isosilybin A Bioactivity

The table below summarizes key experimental findings for Isosilybin A from the search results.

| Bioactivity Assessed | Experimental System | Treatment Concentration | Key Findings / Effect | Source Compound |

|---|---|---|---|---|

| PPARγ Activation [1] | PPARγ-driven luciferase reporter gene assay | 30 µM | 2.08 ± 0.48-fold activation | This compound |

| PPARγ Agonist Suppression [1] | PPARγ-driven luciferase reporter gene assay (co-treatment) | 30 µM | Reduced activation by pioglitazone | This compound |

General Experimental Protocol for Flavonolignans

While a dedicated this compound protocol was not available, the following workflow synthesizes common methods from studies on Isosilybin B and other silymarin constituents [2]. You can adapt this general framework for this compound.

Protocol Details

- Stock Solution Preparation: Dissolve this compound in high-grade DMSO to create a concentrated stock solution (e.g., 100 mM). Gently vortex and warm if necessary to dissolve completely [2].

- Working Solution Preparation: Dilute the stock solution directly into the pre-warmed cell culture medium. Gently mix by inversion. Final DMSO concentration should not exceed 0.25% to avoid cytotoxicity [2].

- Cell Treatment: Replace the medium on cultured cells with the medium containing the treatment. Always include a vehicle control containing the same concentration of DMSO used in your highest treatment dose [2].

Key Considerations for Researchers

- Source and Purity: this compound is a minor constituent of silymarin. Ensure you source it from a reputable supplier and verify its purity, typically via HPLC (>95% purity is desirable) [1].

- Concentration Range Testing: The effective dose can vary significantly based on your cell type and assay. It is crucial to conduct a dose-response curve (e.g., 0-250 µg/mL) to determine the optimal and cytotoxic concentrations for your specific experimental setup [2].

- Mechanistic Insights: this compound has been identified as a PPARγ agonist [1]. When designing your experiments, consider investigating downstream pathways related to glucose and lipid metabolism.

References

Application Notes: Evaluating Isosilybin A as a PPARγ Agonist

Introduction Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor transcription factor that is a key regulator of glucose and lipid metabolism. Agonists of PPARγ are used to treat type 2 diabetes and are investigated for other metabolic diseases. Isosilybin A, a flavonolignan isolated from the milk thistle plant (Silybum marianum), has been identified as a natural product agonist of PPARγ. It acts as a partial agonist, which may offer therapeutic benefits while potentially reducing the side effects associated with full agonists like thiazolidinediones. These application notes detail the experimental protocols and key findings for assessing the PPARγ agonist activity of this compound [1] [2] [3].

Experimental Protocols for PPARγ Agonist Assays

PPARγ-Dependent Luciferase Reporter Gene Assay

This cell-based transactivation assay is a standard method for quantifying PPARγ activation by measuring luciferase reporter gene expression.

- Principle: A plasmid containing the PPARγ ligand-binding domain (LBD) linked to a Gal4 DNA-binding domain is co-transfected with a reporter plasmid containing a Gal4 upstream activation sequence (UAS) controlling firefly luciferase expression. A control plasmid (e.g., Renilla luciferase) is used for normalization. Ligand binding to PPARγ-Gal4 activates luciferase expression, which is quantified using a luminometer [4].

- Cell Line: HEK-293 (Human Embryonic Kidney cells) [5].

- Transfection: Cells are co-transfected with the PPARγ expression plasmid and the reporter plasmid.

- Treatment:

- Test Compound: this compound (a purity of >97% is recommended). A concentration range of 10-180 μM has been used in similar cellular assays [6] [5].

- Positive Control: A known PPARγ agonist (e.g., Rosiglitazone).

- Negative Control: Vehicle (e.g., DMSO). The final DMSO concentration should not exceed 0.1% [6].

- Antagonist Control: Co-treatment with a PPARγ antagonist like T0070907 to confirm specificity [1].

- Incubation: 24-48 hours post-transfection.

- Measurement: Use a Dual-Luciferase Reporter Assay System. Measure firefly luciferase activity and normalize it to Renilla luciferase activity to control for transfection efficiency and cytotoxicity.

- Data Analysis: Express results as fold activation over the vehicle control or as a percentage of the positive control response [1] [4].

Cell-Free Competitive Ligand-Binding Assay

This method directly measures the binding affinity of this compound to the PPARγ ligand-binding domain (LBD).

- Principle: A fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) assay format is used. The test compound competes with a fluorescently labeled probe ligand for binding to the PPARγ LBD. Displacement of the probe reduces the polarized fluorescence or FRET signal [4].

- Recombinant Protein: PPARγ ligand-binding domain (PPARγ-LBD).

- Procedure:

- Incubate a fixed concentration of PPARγ-LBD and a fluorescent probe ligand with varying concentrations of this compound.

- Allow the binding reaction to reach equilibrium.

- Measure fluorescence polarization or TR-FRET signal.

- Data Analysis: Calculate the percentage inhibition of probe binding. Determine the IC₅₀ value (concentration that inhibits 50% of probe binding) using non-linear regression analysis [4].

In Silico Molecular Docking

Computational docking predicts the binding mode and interactions between this compound and the PPARγ ligand-binding pocket.

- Preparation:

- Protein: Obtain the 3D crystal structure of the PPARγ LBD from a database (e.g., PDB). Prepare the protein by adding hydrogen atoms and assigning partial charges.

- Ligand: Generate the 3D structure of this compound and optimize its geometry.

- Docking: Perform docking simulations using software like AutoDock Vina or Glide. The binding mode should be distinct from that of inactive silymarin constituents, potentially involving a key hydrogen bond with Ser342 in the entrance region of the LBD [1].

- Analysis: Visualize the predicted binding pose. Identify key amino acid residues involved in hydrogen bonding, van der Waals interactions, and hydrophobic contacts [1].

Key Experimental Data and Biological Activities of this compound

The table below summarizes quantitative data and observed effects of this compound from various studies.

Table 1: Summary of Key Experimental Data for this compound

| Assay Type | Experimental Model | Concentration / IC₅₀ | Observed Effect / Key Findings | Citation |

|---|---|---|---|---|

| PPARγ Transactivation | HEK-293 cells | 30 μM | Significant activation of PPARγ (specific activation reversed by antagonist T0070907) | [1] [5] |

| Cytotoxicity (IC₅₀) | Human Huh7.5.1 cells | 80 μM | Cytotoxicity after 72 hrs | [5] |

| Tyrosinase Inhibition | Enzymatic Assay | Monophenolase IC₅₀: 1.7-7.6 μM; Diphenolase IC₅₀: 12.1-44.9 μM | Inhibited both monophenolase and diphenolase activities of tyrosinase | [2] |

| CYP2C8 Inhibition | Human Liver Microsomes | IC₅₀: >2.67 μg/mL | Less potent inhibitor compared to Isosilybin B and isosilibinin mixture | [2] [7] |

| ABCA1 Induction | THP-1 macrophages | Not Specified | Significantly induced ABCA1 protein expression and promoted cholesterol efflux | [2] [7] |

| Anti-prostate Cancer | PCA cells (LNCaP, 22Rv1) | 90-180 μM | Induced apoptosis via intrinsic and extrinsic pathways; decreased p-Akt, NF-κB, and AR levels | [6] [5] |

Mechanism of Action and Signaling Pathways

This compound functions as a partial PPARγ agonist. Its binding to the PPARγ ligand-binding domain causes a conformational change, leading to the dissociation of co-repressors and recruitment of co-activators. This PPARγ/RXR heterodimer then binds to Peroxisome Proliferator Response Elements (PPRE) in the promoter regions of target genes, regulating their transcription [4] [3].

In cancer models, such as prostate cancer, this compound has been shown to induce apoptosis by targeting the Akt-NF-κB-Androgen Receptor (AR) axis. It decreases levels of phospho-Akt (Ser473), nuclear NF-κB (p50 and p65), and the androgen receptor, thereby activating both intrinsic and extrinsic apoptotic pathways [6] [5].

The following diagram illustrates the core signaling pathway through which this compound exerts its effects in prostate cancer cells, based on the described mechanism.

Diagram Title: this compound-Induced Apoptosis via Akt-NF-κB-AR Axis

Protocol Summary and Research Applications

- Key Applications: this compound is a valuable tool compound for researching partial PPARγ agonism, metabolic disease mechanisms, and targeted apoptosis in cancer cells, particularly prostate cancer.

- Handling and Storage: this compound is typically supplied as a white, off-white solid powder. It is soluble in DMSO (e.g., 100 mg/mL). For long-term storage, keep the powder at -20°C, desiccated, and protected from light. Stock solutions in DMSO can be stored at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles [5] [7].